(R)-4-(5-(Pyrrolidin-3-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile, commonly referred to as GSK690, is a chemical compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This compound is part of a broader category of benzonitrile derivatives that have been explored for their biological activities, especially in the context of cancer treatment and drug resistance mechanisms.
GSK690 was synthesized and characterized by WuXi AppTec, a global pharmaceutical and biotechnology company. The compound's structure has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry, ensuring its integrity for research purposes .
GSK690 is classified as a small molecule inhibitor with the following characteristics:
The synthesis of GSK690 involves several key steps that focus on constructing its complex molecular architecture. The synthetic route typically includes:
The successful synthesis of GSK690 has been documented in various studies, highlighting its reproducibility and reliability as a research tool .
GSK690 features a complex molecular structure characterized by several functional groups:
The detailed structural analysis is essential for understanding the interactions between GSK690 and its biological targets .
GSK690 participates in several chemical reactions that are crucial for its function as an LSD1 inhibitor:
These reactions are fundamental to elucidating the mechanism by which GSK690 exerts its therapeutic effects .
The mechanism of action of GSK690 primarily revolves around its role as an LSD1 inhibitor:
Studies have shown that GSK690 effectively sensitizes resistant cancer cells to treatment by modulating epigenetic landscapes .
GSK690 has several notable applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2